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molecular formula C9H10N2O B8377694 4,7-dimethyl-1H-indazol-5-ol

4,7-dimethyl-1H-indazol-5-ol

Cat. No. B8377694
M. Wt: 162.19 g/mol
InChI Key: JRPHFQODXHSLCW-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

A 2N-aqueous lithium hydroxide solution (85 ml, 170 mmol) was added to a solution of (1-acetyl-4,7-dimethyl-1H-indazol-5-yl)acetate (20.3 g, 82.4 mmol) in methanol-tetrahydrofuran (1:1, 170 ml) under ice-cooling, and the resulting mixture was stirred at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was poured into the reaction solution, followed by extraction with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and then distilled under reduced pressure to remove the solvent. The residue was washed with acetonitrile by repulping to obtain 4,7-dimethyl-1H-indazol-5-ol (13.0 g, 97%).
Quantity
85 mL
Type
reactant
Reaction Step One
Name
(1-acetyl-4,7-dimethyl-1H-indazol-5-yl)acetate
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Li+].C([N:6]1[C:14]2[C:9](=[C:10]([CH3:20])[C:11](CC([O-])=O)=[CH:12][C:13]=2[CH3:15])[CH:8]=[N:7]1)(=O)C.[Cl-].[NH4+]>CO.O1CCCC1>[CH3:20][C:10]1[C:11]([OH:1])=[CH:12][C:13]([CH3:15])=[C:14]2[C:9]=1[CH:8]=[N:7][NH:6]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
(1-acetyl-4,7-dimethyl-1H-indazol-5-yl)acetate
Quantity
20.3 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=C(C(=CC(=C12)C)CC(=O)[O-])C
Name
methanol tetrahydrofuran
Quantity
170 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
The residue was washed with acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C2C=NNC2=C(C=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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